Product packaging for 2-Methyldec-9-enal(Cat. No.:CAS No. 65676-11-1)

2-Methyldec-9-enal

Cat. No.: B14476365
CAS No.: 65676-11-1
M. Wt: 168.28 g/mol
InChI Key: VNYQFJIEUNEILL-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Branched Unsaturated Aldehydes

Research into aldehydes, organic compounds characterized by a terminal carbonyl group (-CHO), has been a cornerstone of organic chemistry for centuries. nih.gov The study of unsaturated aldehydes, which contain one or more carbon-carbon double or triple bonds, gained momentum with the investigation of natural products and industrial intermediates. wikipedia.org Compounds like crotonaldehyde (B89634) (CH₃CH=CHCHO), a simple α,β-unsaturated aldehyde, have been extensively studied for their diverse reactivity, arising from the conjugation between the double bond and the carbonyl group. wikipedia.org

The focus on branched unsaturated aldehydes is a more specialized sub-field. These compounds are significant as flavor and fragrance components in various foods and are formed through both fermentation and heat-induced reactions like the Strecker degradation of amino acids. nih.gov For instance, 2-methyl propanal and 3-methyl butanal are well-known branched aldehydes that contribute to the aroma of many products. nih.gov Research has also delved into the role of long-chain branched fatty aldehydes in biological systems, such as their presence in the nervous system under certain metabolic conditions. nih.gov The synthesis of complex branched unsaturated aldehydes has been driven by the fragrance industry and the quest for novel bioactive molecules, employing methods like aldol (B89426) condensations and Wittig reactions to construct specific carbon skeletons. libretexts.orgnih.govmsu.edu

Chemical Structural Significance and Potential Reactivity Profiles in Research Contexts

The chemical identity of 2-Methyldec-9-enal is defined by its molecular structure: a ten-carbon aldehyde with a methyl group on the carbon adjacent to the carbonyl group (the α-carbon) and a double bond between the ninth and tenth carbons. This structure gives rise to distinct reactive sites.

Key Structural Features:

Aldehyde Group (-CHO): The carbonyl group is highly reactive, serving as an electrophilic site for nucleophilic addition reactions. ncert.nic.in It can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. libretexts.org

α-Methyl Group: The presence of a methyl group on the α-carbon introduces steric hindrance compared to a linear aldehyde, which can influence the rate and stereochemical outcome of reactions at the carbonyl center. ncert.nic.in The α-hydrogen is acidic and can be removed to form an enolate, which is a key intermediate in reactions like the aldol condensation and α-alkylation. msu.edulibretexts.org

Terminal Alkene (-CH=CH₂): The C9-C10 double bond is a site of unsaturation, capable of undergoing various addition reactions, such as hydrogenation, halogenation, and epoxidation. chemistrysteps.com Ozonolysis, a powerful oxidative cleavage reaction, would break this bond to yield a shorter-chain aldehyde and formaldehyde. masterorganicchemistry.com

The combination of these functional groups allows for a rich and varied reactivity profile. The aldehyde can participate in classic carbonyl chemistry, including the formation of imines, acetals, and cyanohydrins, or be used in carbon-carbon bond-forming reactions like the Wittig reaction to create more complex alkenes. libretexts.orglibretexts.orgopenstax.org Simultaneously, the terminal alkene can be selectively functionalized. For example, methods exist for the selective oxidation of terminal alkenes to aldehydes, though care must be taken to differentiate it from the existing aldehyde group. organic-chemistry.orggoogle.com

Interactive Table 1: Physicochemical Properties of this compound Note: Data for this specific isomer is limited; some values are based on related structures or computational models.

Property Value
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
IUPAC Name This compound
Structure CH₂=CH(CH₂)₆CH(CH₃)CHO
Key Functional Groups Aldehyde, Alkene

Interactive Table 2: Potential Reactivity Summary

Reaction Type Functional Group Involved Potential Product Type
Nucleophilic Addition Aldehyde Alcohol, Acetal, Imine
Oxidation Aldehyde Carboxylic Acid
Reduction Aldehyde Primary Alcohol
Aldol Reaction Aldehyde (α-Hydrogen) β-Hydroxy Aldehyde
Wittig Reaction Aldehyde Alkene
Hydrogenation Alkene 2-Methyldecanal
Ozonolysis Alkene 2-Methylnonanedial + Formaldehyde
Epoxidation Alkene Epoxide

Overview of Research Gaps and Future Perspectives for this compound

While the fundamental reactivity of aldehydes and alkenes is well-understood, the specific properties and applications of this compound are not extensively documented in publicly available research. This points to several research gaps and potential future directions.

Research Gaps:

Synthesis and Characterization: There is a lack of detailed, optimized synthetic routes specifically for this compound in peer-reviewed literature. While general methods for aldehyde synthesis exist, specific application and yield data for this compound are sparse. organic-chemistry.orgresearchgate.net

Biological Activity: The biological or physiological roles of this compound are largely unexplored. Long-chain aldehydes can act as signaling molecules or biomarkers, but specific studies on this compound are needed. researchgate.netresearchgate.net

Material Science Applications: Long-chain functionalized aliphatic molecules are precursors to polymers. acs.org The bifunctional nature of this compound (aldehyde and alkene) could make it a candidate monomer for novel polymerization reactions, an area that remains to be investigated.

Future Perspectives:

Asymmetric Synthesis: The chiral center at the α-carbon means that enantiomerically pure forms of this compound could be synthesized. These could serve as valuable chiral building blocks for the synthesis of complex natural products or pharmaceuticals.

Biocatalysis: The use of enzymes or whole-cell biocatalysts for the production of aldehydes is a growing field, offering a green chemistry alternative to traditional synthesis. mdpi.com Developing a biocatalytic route to this compound could be a promising research avenue.

Advanced Materials: Future research could explore the incorporation of this compound into novel polymers or functional materials. acs.orgacs.org The aldehyde group can be used for surface functionalization, while the alkene provides a handle for cross-linking or further modification. mdpi.com

Mechanistic Studies: Detailed kinetic and mechanistic studies on the reactions of this compound would provide valuable data for understanding how the α-methyl group and the long alkyl chain influence the reactivity of both the aldehyde and the terminal alkene. researchgate.netnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O B14476365 2-Methyldec-9-enal CAS No. 65676-11-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65676-11-1

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

2-methyldec-9-enal

InChI

InChI=1S/C11H20O/c1-3-4-5-6-7-8-9-11(2)10-12/h3,10-11H,1,4-9H2,2H3

InChI Key

VNYQFJIEUNEILL-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCC=C)C=O

Origin of Product

United States

Advanced Methodologies for the Chemical Synthesis of 2 Methyldec 9 Enal

Stereoselective and Enantioselective Pathways to 2-Methyldec-9-enal

Achieving control over the three-dimensional arrangement of atoms is paramount in the synthesis of chiral molecules like this compound. Stereoselective and enantioselective pathways are designed to produce a single desired stereoisomer in high yield and purity.

Asymmetric Catalysis in Aldehyde Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the formation of a specific enantiomer. snnu.edu.cnnih.gov This approach is highly efficient as the catalyst can be regenerated and participate in multiple reaction cycles. For the synthesis of an α-chiral aldehyde like this compound, a key strategy would be the asymmetric α-alkylation of a precursor aldehyde. Organocatalysis, for instance, could be employed where a chiral amine catalyst activates an aldehyde towards nucleophilic attack in an enantioselective manner. nih.gov

However, a detailed literature search did not reveal any specific examples of asymmetric catalysis being employed for the direct formation of this compound. Consequently, no data tables on catalyst performance, enantiomeric excess, or reaction yields for this specific transformation can be provided.

Chiral Auxiliary Approaches for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.netyork.ac.uk Once the desired stereocenter is established, the auxiliary is removed and can often be recovered for reuse. york.ac.uk In the context of synthesizing this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to a propionate (B1217596) derivative. Subsequent alkylation of the enolate with an appropriate electrophile containing the remainder of the carbon chain would proceed with high diastereoselectivity, controlled by the steric influence of the auxiliary. Removal of the auxiliary would then yield the chiral carboxylic acid, which could be converted to the target aldehyde.

Despite the well-established utility of chiral auxiliaries in asymmetric synthesis, no specific applications of this methodology to the preparation of this compound have been reported in the surveyed literature. organic-chemistry.orgresearchgate.net As such, data tables detailing specific auxiliaries, reaction conditions, diastereomeric ratios, and yields for this synthesis are not available.

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of chemical reactions to achieve a desired synthetic outcome. nih.gov Enzymes can operate under mild conditions and often exhibit exceptional enantio- and regioselectivity. For a molecule like this compound, a lipase (B570770) could be used for the kinetic resolution of a racemic precursor alcohol, or an oxidoreductase could be employed for the asymmetric reduction of a prochiral ketone to set the stereocenter.

A review of the available scientific literature did not uncover any reports on the chemoenzymatic synthesis of this compound. Therefore, no detailed research findings or data tables on specific enzymes, reaction conditions, or enantiomeric purity for this target molecule can be presented.

Exploitation of Novel Reagents and Catalytic Systems in this compound Production

The development of new reagents and catalytic systems continuously expands the toolbox of synthetic organic chemists, enabling more efficient and selective bond formations.

Olefin Metathesis Approaches

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium and molybdenum. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.orglibretexts.org Cross-metathesis, a type of olefin metathesis, could be a viable strategy for the synthesis of this compound. organic-chemistry.orgnih.gov This would likely involve the reaction of a chiral α-methyl aldehyde containing a terminal alkene with another olefin to elongate the carbon chain. The success of this approach would depend on the chemoselectivity of the catalyst to favor the desired cross-metathesis product over homodimerization of the starting materials.

While olefin metathesis is a versatile tool in organic synthesis, no specific examples of its application to the synthesis of this compound were found in the scientific literature. nih.gov Consequently, there are no data tables to present regarding catalyst selection, reaction conditions, or yields for this particular transformation.

Cross-Coupling Reactions in Alkyl Chain Elongation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Negishi, or Stille couplings, are fundamental methods for the formation of carbon-carbon bonds. researchgate.netsemanticscholar.orgresearchgate.net These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. In a potential synthesis of this compound, a chiral building block containing the α-methyl aldehyde moiety could be coupled with a suitable partner to introduce the remainder of the decenyl chain. For instance, a chiral α-bromo ester could undergo a cross-coupling reaction, followed by reduction to the aldehyde.

The scientific literature search did not yield any specific instances of cross-coupling reactions being utilized for the synthesis of this compound. As a result, no detailed research findings or data tables on suitable coupling partners, catalysts, and reaction outcomes for this specific target can be provided.

Selective Oxidation and Reduction Methodologies

The conversion of the corresponding alcohol, 2-methyldec-9-en-1-ol, to this compound is a critical step that demands high selectivity to avoid over-oxidation to the carboxylic acid or undesired reactions at the terminal double bond. Modern synthetic strategies employ a variety of selective oxidizing agents and methodologies to achieve this transformation efficiently.

Selective Oxidation of 2-methyldec-9-en-1-ol:

The oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis. For a substrate like 2-methyldec-9-en-1-ol, the challenge lies in the presence of a terminal alkene, which can be susceptible to oxidation. Several methods have been developed to address this chemoselectivity issue.

One prominent method involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC), in anhydrous solvents like dichloromethane. These reagents are known for their ability to oxidize primary alcohols to aldehydes with minimal over-oxidation. However, the toxicity and disposal of chromium waste are significant drawbacks, prompting the development of greener alternatives.

More environmentally benign methods have gained traction, including Swern oxidation and its variations, which utilize dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride or trifluoroacetic anhydride. These methods operate at low temperatures, which helps in preserving sensitive functional groups.

Another important class of selective oxidation methods involves the use of hypervalent iodine compounds, such as the Dess-Martin periodinane (DMP). DMP offers the advantages of mild reaction conditions, high yields, and operational simplicity.

Catalytic methods employing transition metals are also highly effective. For instance, catalyst systems based on ruthenium, copper, or palladium, often in the presence of a co-oxidant like molecular oxygen or a peroxide, can facilitate the selective oxidation of alcohols. Enzymatic oxidations, utilizing alcohol oxidases, represent a green and highly selective alternative, although their application on an industrial scale can be challenging. wikipedia.org

A comparative overview of selected oxidation methods is presented in the table below:

Reagent/MethodTypical ConditionsAdvantagesDisadvantages
Pyridinium Chlorochromate (PCC)CH₂Cl₂, room temp.High selectivity for aldehydesToxic chromium waste
Swern OxidationDMSO, (COCl)₂, Et₃N, -78 °CMild conditions, high yieldFoul-smelling byproducts, requires low temp.
Dess-Martin Periodinane (DMP)CH₂Cl₂, room temp.Mild, high yield, simple workupExpensive, potentially explosive
Catalytic (e.g., TEMPO/NaOCl)Biphasic, room temp.Catalytic, environmentally friendlyCan be substrate-specific
Enzymatic (Alcohol Oxidase)Aqueous buffer, pH 7-8Highly selective, greenEnzyme stability and cost

Selective Reduction Methodologies:

While the primary focus is on oxidation to obtain the aldehyde, selective reduction of a related carboxylic acid or ester derivative could also be a viable synthetic route. The challenge here is to reduce the carbonyl group without affecting the terminal double bond. Reagents like diisobutylaluminium hydride (DIBAL-H) at low temperatures are well-suited for the partial reduction of esters to aldehydes. Lithium aluminium hydride (LAH) is generally too reactive and would likely reduce both the ester and the double bond, but modified, sterically hindered hydride reagents can offer improved selectivity.

Synthetic Approaches to Analogs and Derivatives of this compound

The synthesis of analogs and derivatives of this compound is crucial for structure-activity relationship studies and for the development of new fragrance and flavor compounds with modified olfactory properties.

Analogs with Modified Carbon Skeletons:

The carbon chain of this compound can be elongated or shortened using various C-C bond-forming reactions. For instance, Grignard reactions involving the addition of an appropriate organomagnesium halide to a suitable aldehyde, followed by oxidation, can be employed to construct the desired carbon framework. The Wittig reaction is another powerful tool for creating the double bond at a specific position by reacting a phosphorane with an aldehyde or ketone. acs.org

Analogs with variations in the position of the methyl group or the double bond can be synthesized by selecting appropriate starting materials and synthetic routes. For example, the synthesis of 2-alkylalk-2-enals can be achieved through aldol (B89426) condensation of corresponding primary aldehydes. imreblank.ch

Derivatives with Modified Functional Groups:

The aldehyde functionality of this compound serves as a versatile handle for the synthesis of a wide range of derivatives. These include:

Alcohols: Reduction of the aldehyde using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) yields the corresponding alcohol, 2-methyldec-9-en-1-ol.

Carboxylic Acids: Oxidation of the aldehyde with stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) produces the carboxylic acid.

Imines and Oximes: Condensation of the aldehyde with primary amines or hydroxylamine (B1172632) leads to the formation of imines and oximes, respectively.

Acetals: Protection of the aldehyde group as an acetal, typically by reaction with an alcohol in the presence of an acid catalyst, can be useful in multi-step syntheses where the aldehyde needs to be masked.

The terminal double bond also offers a site for chemical modification. For example, epoxidation followed by ring-opening reactions can introduce new functional groups. Hydroformylation can be used to add a formyl group and a hydrogen atom across the double bond, leading to dialdehyde (B1249045) derivatives.

Process Optimization and Scale-Up Considerations for this compound Synthesis

The transition from a laboratory-scale synthesis to an industrial production process for this compound requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness. catsci.comnoahchemicals.com

Key Optimization Parameters:

Catalyst Selection and Loading: For catalytic reactions, optimizing the choice of catalyst and its loading is crucial. This involves screening different catalysts for activity, selectivity, and stability, and determining the minimum amount of catalyst required to achieve the desired conversion and yield in a reasonable timeframe.

Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that need to be optimized. For exothermic reactions, efficient heat removal is paramount to prevent runaway reactions. noahchemicals.com

Solvent Selection: The choice of solvent can significantly impact reaction rates, selectivity, and ease of product isolation. On a large scale, factors such as solvent cost, toxicity, flammability, and ease of recovery and recycling are of utmost importance. catsci.com

Raw Material Purity and Stoichiometry: The purity of starting materials can affect catalyst performance and product quality. Optimizing the stoichiometry of reactants can maximize the yield of the desired product and minimize the formation of byproducts.

Scale-Up Challenges and Solutions:

Mass and Heat Transfer: As the reactor size increases, the surface-area-to-volume ratio decreases, which can lead to inefficient mixing and heat transfer. catsci.com This can result in localized hot spots, leading to side reactions and reduced product quality. The use of appropriately designed reactors with efficient agitation and cooling systems is essential to address these challenges.

Process Safety: A thorough hazard and operability (HAZOP) study is necessary to identify potential safety risks associated with the large-scale synthesis. This includes evaluating the thermal stability of reactants and products, the potential for runaway reactions, and the safe handling of hazardous materials.

Downstream Processing: The isolation and purification of this compound on a large scale require efficient and scalable downstream processing techniques, such as distillation, extraction, and chromatography. The choice of method will depend on the physical properties of the product and the nature of the impurities.

Waste Management: The environmental impact of the process must be considered. This involves developing strategies for the treatment and disposal of waste streams in an environmentally responsible manner. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, should be incorporated into the process design.

The following table summarizes some of the key considerations for process optimization and scale-up:

ParameterLaboratory Scale FocusIndustrial Scale Focus
Reagents High reactivity and selectivityCost, availability, safety, atom economy
Solvents Ease of use, high purityCost, flammability, toxicity, recyclability
Reaction Vessel GlasswareStainless steel or glass-lined reactors
Temperature Control Heating mantles, ice bathsJacketed reactors with heat transfer fluids
Mixing Magnetic stirrersMechanical agitators (impellers, baffles)
Work-up Small-scale extraction, chromatographyLarge-scale extraction, distillation
Safety Personal protective equipmentProcess safety management, HAZOP studies

By carefully addressing these advanced methodologies and considerations, the synthesis of this compound can be achieved in a manner that is not only scientifically sound but also economically viable and environmentally responsible.

Role of 2 Methyldec 9 Enal in Chemical Ecology and Interspecific Communication

Investigation of Semiochemical Activity and Behavioral Modulation

There is currently no readily available scientific literature detailing the investigation of 2-Methyldec-9-enal as a semiochemical, a chemical substance used in communication.

Behavioral Bioassays for Attraction or Repellency in Model Organisms

A comprehensive search of scientific databases yields no studies that have conducted behavioral bioassays to determine whether this compound acts as an attractant or a repellent for any model organisms. Such studies are fundamental to understanding the potential role of a compound in mediating interactions between living things.

Neurophysiological Responses to this compound in Arthropods

Similarly, there is a lack of published research on the neurophysiological responses of arthropods to this compound. Techniques such as electroantennography (EAG) or single-cell recording, which measure the response of olfactory neurons to chemical stimuli, have not been documented for this specific compound in arthropods.

Elucidation of Receptor Mechanisms and Signal Transduction Pathways in Chemosensation

The molecular mechanisms underlying the potential detection of this compound are unknown. Research has not yet identified specific olfactory receptors (ORs) or other chemosensory receptors that bind to this aldehyde. Consequently, the signal transduction pathways that would be activated upon its detection have not been elucidated.

Ecological Significance in Plant-Insect, Microbe-Host, or Other Interspecies Interactions

Given the absence of data on its semiochemical activity, the ecological significance of this compound in any form of interspecies interaction, including those between plants and insects or microbes and their hosts, remains purely speculative. There is no scientific evidence to assign it a specific ecological role.

Advanced Analytical Techniques for the Detection and Characterization of 2 Methyldec 9 Enal

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of organic molecules, including 2-Methyldec-9-enal. mdpi.comoxinst.com While GC-MS is excellent for detection and quantification, NMR provides detailed information about the carbon-hydrogen framework of the molecule. thermofisher.com

¹H NMR spectroscopy provides information on the chemical environment of each proton. The aldehyde proton of this compound would appear in a characteristic downfield region, typically between 9 and 10 ppm. pressbooks.pubacdlabs.com The protons on the double bond would show signals in the olefinic region, and their coupling constants (J-values) can help determine the E/Z stereochemistry of the double bond. organicchemistrydata.org The signals for the methyl group and the methylene (B1212753) groups along the carbon chain would appear in the upfield region, and their splitting patterns (multiplicity) would reveal the number of neighboring protons. emerypharma.com

For complex stereochemical assignments, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. emerypharma.comlibretexts.org COSY experiments reveal proton-proton couplings, helping to trace the connectivity of the proton network. emerypharma.com HSQC correlates directly bonded protons and carbons, while HMBC shows correlations between protons and carbons that are two or three bonds away. oxinst.comlibretexts.org These techniques, when used in combination, allow for the complete and unambiguous assignment of all proton and carbon signals, thus confirming the structure and stereochemistry of this compound. nih.govacs.orgucc.ie

Advanced Spectroscopic Methods (e.g., Fourier-Transform Infrared (FT-IR) Spectroscopy, Raman Spectroscopy)

In addition to NMR and mass spectrometry, other spectroscopic techniques provide complementary information for the characterization of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a rapid and non-destructive technique that is particularly useful for identifying functional groups within a molecule. thermofisher.com The FT-IR spectrum of this compound would show characteristic absorption bands. A strong band in the region of 1740-1720 cm⁻¹ would indicate the C=O stretch of the aldehyde. The C-H stretch of the aldehyde proton typically appears as two weak bands around 2850 and 2750 cm⁻¹. The C=C stretching vibration of the double bond would be observed around 1650 cm⁻¹. The C-H stretching and bending vibrations of the methyl and methylene groups would also be present in the spectrum. researchgate.netgoogleapis.comunl.pt

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides information about molecular structure. researchgate.netresearching.cn It is often considered complementary to FT-IR, as some vibrational modes that are weak in IR may be strong in Raman, and vice versa. thermofisher.com For aldehydes, the C=O stretching vibration is also observable in the Raman spectrum. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) is a more sensitive variation of the technique that can be used for trace analysis and can provide unique spectral fingerprints for different aldehydes, aiding in their speciation. nih.gov

Development of Quantitative Analytical Assays for Biological and Environmental Samples

The quantification of this compound in complex biological and environmental matrices requires the development of robust and sensitive analytical assays. While GC-MS is a primary tool, other methods are also being explored. creative-proteomics.comabcam.comnih.gov

For biological samples such as plasma, saliva, or cell extracts, the low concentrations of aldehydes and the complexity of the matrix present significant challenges. abcam.comnih.gov Derivatization is often employed to improve the stability and detectability of aldehydes. nih.govfortunejournals.com For example, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) allows for analysis by High-Performance Liquid Chromatography with UV detection (HPLC-UV). researchgate.netnih.govmdpi.com

Colorimetric assays offer a simpler and more high-throughput alternative to chromatographic methods for the general quantification of aldehydes. abcam.com These assays typically involve a reagent that reacts with aldehydes to produce a colored product that can be measured using a spectrophotometer. abcam.com However, these methods often lack the specificity to distinguish between different aldehydes. nih.gov

For environmental samples, such as air or water, similar analytical strategies are employed. nih.gov The choice of method depends on the expected concentration of the analyte and the nature of the sample matrix. The development of sensitive and specific assays is crucial for assessing human exposure and understanding the environmental fate of this compound.

Exploration of Industrial and Biotechnological Applications of 2 Methyldec 9 Enal

Role in Integrated Pest Management and Biocontrol Strategies (e.g., as attractants, disruptors, or repellents)

Long-chain unsaturated aldehydes, a class of compounds that includes 2-Methyldec-9-enal, are recognized as semiochemicals—chemicals that convey messages between organisms and can influence their behavior. google.comgoogle.com These compounds, often insect pheromones or components of them, are pivotal in developing environmentally sound Integrated Pest Management (IPM) strategies. google.com Pheromones can be deployed to monitor pest populations, disrupt mating, or lure pests into traps ("attract-and-kill" strategies). google.com The use of such behavior-modifying chemicals can reduce the reliance on broad-spectrum insecticides. enamine.net

While the general class of unsaturated aldehydes is important in pest control, specific research detailing the application of this compound in comprehensive IPM programs is not extensively documented in publicly available literature. However, related long-chain aldehydes are known components of insect pheromone blends. For instance, other decenal isomers and similar structures are utilized by various insect species, particularly within the Lepidoptera order (moths and butterflies), for chemical communication. enamine.net

Field Efficacy Studies and Formulation Development

Detailed field efficacy studies specifically quantifying the effectiveness of this compound in attracting, repelling, or disrupting specific pest populations are not readily found in the reviewed literature. Efficacy testing for such semiochemicals typically involves field trials where traps baited with the compound are deployed to monitor capture rates against control traps. who.int The performance of these traps is evaluated based on their ability to lower pest densities or selectively target the vector responsible for damage or disease transmission. who.int

The formulation of a semiochemical like this compound for field use is a critical step that dictates its stability and release rate. Effective formulations protect the active ingredient from environmental degradation and ensure a consistent release profile.

Table 1: General Components in Pheromone Dispenser Formulations

ComponentFunctionCommon Examples
Active Ingredient The specific semiochemical that modifies pest behavior.(Z)-11-Hexadecenal, this compound
Carrier/Matrix A material that holds the active ingredient and controls its release.Rubber septa, polymeric gels, capillary tubes, wax matrices.
Stabilizer An antioxidant or UV protectant that prevents degradation of the active ingredient.Butylated hydroxytoluene (BHT), Vitamin E.
Solvent Used during the manufacturing process to dissolve the components.Hexane, Isopropanol.

This table represents common components used in pheromone formulations; specific formulations for this compound are not detailed in the available literature.

Mechanisms of Action in Pest Behavior Modification

The mechanism by which this compound would modify pest behavior is rooted in insect olfaction. Insects possess highly sensitive receptor systems capable of detecting specific chemical cues at extremely low concentrations. frontiersin.org These chemical signals, upon binding to odorant receptors on the insect's antennae, trigger specific, unlearned behavioral responses. frontiersin.org

An attractant, for example, would elicit a positive chemotactic response, guiding the insect toward the source. A repellent would trigger an avoidance response, while a mating disruptant would permeate the environment with a high concentration of the pheromone, confusing males and preventing them from locating females. While these are the general mechanisms for semiochemicals, specific studies detailing the neurophysiological or behavioral assays for this compound are limited. Research in this area often involves techniques like electroantennography (EAG) to measure the antennal response of an insect to a specific compound, followed by behavioral assays in wind tunnels or field settings to observe the resulting action.

Potential as a Chemical Precursor in Fine Chemical Synthesis

Aldehydes are valuable organic building blocks due to the reactivity of their formyl group (R-CH=O), making them useful starting materials for constructing more complex molecules. boronmolecular.comsigmaaldrich.com This reactivity allows for a wide range of chemical transformations, positioning compounds like this compound as potential precursors for fine and specialty chemicals. oceanicpharmachem.commdpi.com Fine chemicals are pure, complex substances produced in relatively small quantities for specialized applications in sectors like pharmaceuticals and agrochemicals. mdpi.com

Derivatization for Specialty Chemicals

The aldehyde functional group is readily converted into other functionalities, a process known as derivatization. The unsaturated nature of this compound (containing both an aldehyde and a carbon-carbon double bond) offers multiple sites for chemical modification.

Table 2: Potential Derivatization Reactions of Unsaturated Aldehydes

Reaction TypeReagent(s)Resulting Functional GroupPotential Application
Oxidation Mild oxidizing agents (e.g., Tollens' reagent)Carboxylic AcidSynthesis of specialty esters, amides.
Reduction Reducing agents (e.g., NaBH₄)AlcoholPrecursor for fragrances, plasticizers.
Reductive Amination Amine, reducing agentAmineBuilding block for pharmaceuticals, surfactants.
Wittig Reaction Phosphonium ylideAlkeneCarbon chain extension, synthesis of complex lipids.
Hydrazone/Oxime Formation Hydrazine/Hydroxylamine (B1172632) derivativesHydrazone/OximeIntermediate for nitrogen-containing heterocycles.

This table illustrates general reactions for aldehydes. Specific specialty chemicals synthesized from this compound are not documented in the searched literature.

The synthesis of specialty chemicals often involves multi-step processes where a precursor like this compound could be modified to achieve a target molecule with desired properties. oceanicpharmachem.com

Polymer Synthesis and Functional Materials

Aldehydes can serve as monomers in polymerization reactions, leading to the formation of polymers with specific functionalities. google.com The incorporation of an aldehyde group into a polymer backbone or as a pendant group can impart unique properties and allow for further post-polymerization modification. researchgate.net For instance, polymers with pendant aldehyde groups are of interest for creating functional materials, such as surfaces for conjugating biomolecules or for developing advanced coatings and adhesives. researchgate.netrsc.org

While there is significant research on creating aldehyde-functional polymers, specific studies detailing the use of this compound as a monomer are not available. The general approach would involve reacting the aldehyde or the alkene portion of the molecule. For example, controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP) can be used to create well-defined polymers from monomers bearing functional groups. researchgate.net The resulting materials could be used in applications ranging from biomedical devices to advanced electronics. researchgate.netrsc.org

Contribution to Flavor Chemistry Research (excluding specific sensory attributes)

In flavor chemistry, research focuses on identifying the volatile and non-volatile compounds that create the sensory profile of food and beverages. acs.orgnih.gov Aldehydes are a significant class of volatile organic compounds (VOCs) that are often key contributors to the aroma of many food products. researchgate.net The scientific contribution of a compound like this compound in this field lies in its potential identification as a component of a food's volatile profile, which can serve as a marker for quality, processing effects, or origin. researchgate.netmdpi.com

Modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are used to separate and identify hundreds of volatile compounds in a food sample. acs.orgnih.gov The presence and concentration of specific aldehydes can change significantly depending on factors like fermentation, thermal processing (e.g., roasting), or storage conditions. researchgate.netbibliotekanauki.pl For example, research on lamb fat has identified various aldehydes as potential markers for cholesterol changes or the effects of different grazing times. researchgate.net The identification of this compound in a food matrix would add to the chemical library of known food volatiles and could be used in studies aiming to understand flavor formation pathways or to authenticate food products. It could also be investigated as a potential biomarker in metabolomics studies, where volatile profiles from biological samples are analyzed to detect changes related to health or disease. nih.govuliege.be

Computational Chemistry and Theoretical Studies of 2 Methyldec 9 Enal

Molecular Modeling and Conformational Analysis of 2-Methyldec-9-enal

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of this compound and how its shape influences its properties. The presence of a long aliphatic chain, a methyl group, and an unsaturated aldehyde functional group results in a molecule with significant conformational flexibility.

Conformational analysis of acyclic molecules like this compound involves the study of the different spatial arrangements of atoms that arise from rotation around single bonds. These different arrangements, known as conformers or rotamers, can have different potential energies. The most stable conformations are those that minimize steric hindrance and electronic repulsion. For long-chain aldehydes, the extended or linear conformation is often one of the low-energy states as it minimizes steric clashes between different parts of the molecule.

The presence of the double bond at the 9-position and the methyl group at the 2-position introduces additional complexity. The double bond creates a rigid planar segment in that part of the molecule. The methyl group increases the potential for steric interactions, influencing the preferred conformations around the C2-C3 bond.

A systematic conformational search using molecular mechanics force fields, such as MMFF94 or AMBER, can be employed to identify the low-energy conformers of this compound. These methods calculate the potential energy of the molecule as a function of its atomic coordinates. The results of such an analysis would typically be presented as a potential energy surface, showing the energy of the molecule as a function of the rotation around one or more single bonds.

Table 1: Theoretical Torsional Barriers for a Simplified Alkane Chain

Dihedral AngleConformationRelative Energy (kcal/mol)
Eclipsed (H, H)1.0
60°Gauche (CH₃, H)0.9
120°Eclipsed (CH₃, H)3.4
180°Anti (CH₃, CH₃)0

This is an illustrative table based on the principles of conformational analysis for simple alkanes. The actual values for this compound would require specific calculations.

Quantum Chemical Calculations of Electronic Structure, Reactivity, and Spectroscopic Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of this compound, which is crucial for understanding its reactivity and spectroscopic properties.

Methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) can be used to optimize the geometry of the most stable conformers and calculate various electronic properties. scielo.org.mx Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive. For α,β-unsaturated aldehydes, the conjugated system of the double bond and the carbonyl group influences the HOMO and LUMO energies. nih.gov

The molecular electrostatic potential (MEP) map is another valuable output of quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen atom of the carbonyl group would be an area of high negative potential, making it a likely site for electrophilic attack or hydrogen bonding. Conversely, the carbonyl carbon and the β-carbon of the unsaturated system are expected to be electrophilic. acs.org

These calculations can also predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical IR spectra can help in the identification of characteristic vibrational frequencies, such as the C=O and C=C stretching modes. Calculated NMR chemical shifts can aid in the structural elucidation of the molecule. researchgate.net

Table 2: Illustrative Calculated Electronic Properties of an Unsaturated Aldehyde

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.8 D

This table presents hypothetical data for an unsaturated aldehyde, based on general principles of quantum chemistry. Specific calculations are needed for this compound.

Prediction of Biological Activity through In Silico Approaches

In silico methods are increasingly used to predict the biological activity of compounds, saving time and resources in the drug discovery and toxicology fields. For this compound, these approaches can be used to predict its potential interactions with biological targets, such as olfactory receptors or metabolic enzymes.

One common approach is the Prediction of Activity Spectra for Substances (PASS). This tool compares the structure of a query compound with a large database of known bioactive substances to predict a wide range of biological activities. The output is a list of potential activities with a corresponding probability of being active (Pa) or inactive (Pi).

Another important in silico tool is quantitative structure-activity relationship (QSAR) modeling. QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. tubitak.gov.tr For this compound, a QSAR model could be developed to predict its odor intensity or character based on a set of molecular descriptors. These descriptors can be calculated from the molecule's structure and include constitutional, topological, and quantum chemical parameters.

For instance, the binding of aldehydes to olfactory receptors has been a subject of interest. Studies have shown that the chain length and the presence of functional groups in aliphatic aldehydes are critical for their interaction with specific olfactory receptors. nih.govrhinologyjournal.com In silico methods can be used to screen this compound against a panel of known olfactory receptor models to predict which ones it is likely to activate. elifesciences.org

Table 3: Hypothetical PASS Prediction for an Aliphatic Aldehyde

Predicted ActivityPaPi
Odorant0.8500.012
Substrate for Cytochrome P4500.7650.035
Antimicrobial0.4200.150
Skin Irritant0.6100.080

This is an illustrative table. The actual PASS prediction for this compound would require submission of its structure to the PASS online service.

Molecular Dynamics Simulations of this compound Interactions with Biological Receptors or Enzymes

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com For this compound, MD simulations can provide detailed insights into its interactions with biological targets, such as olfactory receptors or enzymes involved in its metabolism.

An MD simulation would typically start with a model of the biological receptor, often built using homology modeling if an experimental structure is unavailable. This compound would then be placed in the binding site of the receptor, a process known as molecular docking. The entire system, including the protein, the ligand, and surrounding water molecules, is then allowed to evolve over time according to the laws of classical mechanics.

These simulations can reveal the key amino acid residues involved in binding this compound. The interactions can be analyzed in detail, identifying hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the ligand-receptor complex. For example, studies on the interaction of aldehydes with olfactory receptors suggest that both hydrophobic interactions with the aliphatic chain and specific interactions with the aldehyde group are important for binding. acs.org

Furthermore, MD simulations can be used to calculate the binding free energy of the ligand to the receptor, providing a quantitative measure of the binding affinity. This information is valuable for understanding the potency of the compound as an agonist or antagonist. The simulations also provide a dynamic view of the binding process, showing how the ligand and receptor adapt their conformations to achieve a stable complex. nih.gov

Table 4: Illustrative Interaction Analysis from a Molecular Dynamics Simulation

Receptor ResidueInteraction TypeDistance (Å)
TYR 112Hydrogen Bond (with C=O)2.9
LEU 154Hydrophobic3.8
ILE 205Hydrophobic4.1
PHE 258π-Alkyl4.5

This table provides a hypothetical example of the types of interactions that could be identified from an MD simulation of this compound in a receptor binding pocket.

Future Research Directions and Emerging Paradigms for 2 Methyldec 9 Enal

Exploration of Novel Biological Activities and Associated Receptors

While 2-Methyldec-9-enal is recognized as an insect pheromone, its full spectrum of biological activities remains largely uncharted. wikipedia.org Future research will likely focus on identifying novel roles for this molecule beyond intraspecific communication in insects. wikipedia.org This includes investigating its potential as a kairomone, a chemical signal that benefits a receiving species different from the emitting species, or its involvement in plant-insect interactions.

A critical area of investigation will be the identification and characterization of the specific receptors that detect this compound. In insects, pheromones are detected by specialized olfactory systems involving sensory neurons, odorant-binding proteins, and olfactory receptors located in the antennae. numberanalytics.com The extraordinary sensitivity and selectivity of these systems are largely attributed to specific pheromone receptors (PRs) in the neuronal membrane. nih.gov Understanding the structure and function of these receptors at a molecular level is paramount. Techniques such as three-dimensional modeling and molecular docking can be employed to predict and analyze the interactions between this compound and its corresponding receptors. acs.org

Furthermore, the discovery of novel biological activities could extend to entirely different domains. For instance, some aldehydes have been found to act as antagonists for human olfactory receptors, which could have implications for malodor perception. google.com Exploring the effects of this compound on various biological systems, from microbes to vertebrates, could unveil previously unknown functionalities and applications.

Key Research Questions for Novel Biological Activities:

Research AreaSpecific QuestionsPotential Impact
Pheromonal Activity What is the precise role of this compound in the pheromone blends of different insect species? Does it act as a primary attractant, a synergist, or an inhibitor?Improved pest management strategies through more effective and species-specific lures.
Kairomonal Effects Does this compound attract predators or parasitoids of the insects that produce it?Development of novel biological control methods.
Receptor Identification What are the specific olfactory receptors that bind to this compound in various insect species?Design of highly selective and sensitive biosensors for pest detection.
Non-Insect Activities Does this compound exhibit any antimicrobial, antifungal, or other pharmacologically relevant properties?Discovery of new lead compounds for medical or agricultural applications.
Human Olfactory Response How do human olfactory receptors respond to this compound? Does it have potential as a fragrance ingredient or a malodor counteractant?New applications in the fragrance and consumer product industries.

Development of Sustainable Production Methods and Green Chemistry Approaches

The chemical synthesis of aldehydes often involves processes that are not environmentally friendly. numberanalytics.com A significant future research direction for this compound is the development of sustainable and green production methods. This aligns with the growing demand for environmentally benign chemical processes that reduce waste, save energy, and utilize renewable resources. numberanalytics.com

Biocatalysis presents a promising alternative to traditional chemical synthesis. mdpi.com Enzymes offer high selectivity and can operate under mild reaction conditions, minimizing the generation of hazardous byproducts. mdpi.com Research could focus on identifying or engineering enzymes, such as alcohol dehydrogenases or those involved in the lipoxygenase pathway, for the efficient production of this compound from renewable feedstocks. mdpi.comeuropa.eu The use of whole-cell biocatalysts, where the necessary enzymes are contained within a microorganism, could further streamline the production process. europa.eu

Another green chemistry approach is the utilization of mechanochemistry, which involves conducting reactions by grinding solid reactants together, often with minimal or no solvent. mdpi.com This technique has been successfully applied to the synthesis of other aldehydes and could be adapted for this compound. mdpi.com Additionally, catalytic methods using non-noble metals and processes like ozonolysis of bio-based precursors are being explored for the green production of aromatic aldehydes and could potentially be applied to aliphatic aldehydes like this compound. rsc.org

Potential Sustainable Production Strategies for this compound:

MethodDescriptionAdvantages
Biocatalysis Use of isolated enzymes or whole-cell microorganisms to convert renewable starting materials into this compound.High selectivity, mild reaction conditions, reduced waste, potential for using renewable feedstocks.
Mechanochemistry Solvent-free or low-solvent synthesis through mechanical grinding of reactants.Reduced solvent use, potentially higher reaction rates and yields, energy efficiency.
Catalytic Ozonolysis Cleavage of double bonds in bio-derived alkenes using ozone to form aldehydes.Utilizes a sustainable oxidant and can be performed under mild conditions.
Flow Chemistry Continuous synthesis in a microreactor system.Improved safety, better process control, and potential for easier scale-up. numberanalytics.com

Advanced Analytical Techniques for Trace Analysis and Real-Time Monitoring

The effectiveness of pheromones often depends on their concentration and the precise timing of their release. nih.gov Therefore, the development of advanced analytical techniques for the trace analysis and real-time monitoring of this compound is crucial for both fundamental research and practical applications, such as pest management.

Current methods for analyzing volatile organic compounds (VOCs) like this compound often involve sample collection on solid sorbents followed by laboratory analysis using techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov While reliable, these methods are not suitable for real-time monitoring. Future research will likely focus on developing portable and highly sensitive sensors that can detect this compound in the field.

Emerging technologies such as proton-transfer-reaction mass spectrometry (PTR-MS) and membrane inlet single photon ionization mass spectrometry (MI-SPI-MS) show promise for the real-time analysis of trace VOCs in the air. rsc.org Another innovative approach is the development of biosensors based on insect pheromone receptors or derived peptides. acs.org These biosensors could offer exceptional sensitivity and selectivity, allowing for the detection of extremely low concentrations of this compound. acs.org Furthermore, the integration of these sensors with artificial intelligence and camera traps in "digital pheromone traps" could revolutionize pest monitoring by providing real-time data on pest populations. topraq.ai

Emerging Analytical Techniques for this compound:

TechniquePrinciplePotential Application
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) Soft ionization technique for real-time quantification of VOCs. rsc.orgField monitoring of airborne this compound plumes.
Membrane Inlet Single Photon Ionization Mass Spectrometry (MI-SPI-MS) Online detection of trace VOCs with high sensitivity. rsc.orgEnvironmental monitoring and studying pheromone dispersal.
Pheromone Receptor-Based Biosensors Utilization of biological recognition elements for high selectivity and sensitivity. acs.orgEarly warning systems for pest infestations.
Digital Pheromone Traps Integration of sensors, cameras, and AI for automated pest detection and counting. topraq.aifrontiersin.orgPrecision agriculture and optimized pest control strategies.

Interdisciplinary Research Opportunities at the Interface of Chemistry, Biology, and Ecology

The study of this compound is inherently interdisciplinary, lying at the crossroads of chemistry, biology, and ecology. Future advancements will heavily rely on collaborative efforts between researchers in these fields.

Chemical ecologists can investigate the role of this compound in complex ecological networks, exploring its influence on predator-prey dynamics, competition, and community structure. nih.gov Molecular biologists can delve into the genetic and biochemical pathways responsible for the production and perception of this aldehyde in insects, providing targets for novel pest control strategies. ncsu.edu Synthetic chemists can contribute by developing efficient and stereoselective syntheses of this compound and its analogues, which are essential for biological testing and the development of commercial products.

The integration of these disciplines can lead to a more holistic understanding of the function and potential of this compound. For example, understanding the biosynthetic pathway in an insect pest could inform the development of inhibitors that disrupt its ability to produce this crucial pheromone component. Similarly, detailed knowledge of its ecological role can guide the development of pest management strategies that are more targeted and have fewer off-target effects.

Q & A

Q. Contradiction Resolution Workflow :

Identify Principal Contradictions : Prioritize discrepancies impacting biological relevance (e.g., IC₅₀ values differing by >10-fold).

Iterative Validation : Re-test under harmonized conditions.

Root-Cause Analysis : Use Ishikawa diagrams to trace sources of variability (e.g., reagent batch effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.